molecular formula C18H21ClN2O2 B2360267 N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride CAS No. 2309348-11-4

N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride

Cat. No.: B2360267
CAS No.: 2309348-11-4
M. Wt: 332.83
InChI Key: KXGKVWUQZGDCIT-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-13-2-4-14(5-3-13)11-20-18(21)15-6-7-17-16(10-15)12-19-8-9-22-17;/h2-7,10,19H,8-9,11-12H2,1H3,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGKVWUQZGDCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCCNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The benzylic position in similar compounds is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Dbo derivatives are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Dbo derivatives are known to have a wide range of pharmacological activities, suggesting that they may have diverse effects at the molecular and cellular level.

Biological Activity

N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride is a complex organic compound notable for its unique bicyclic structure that includes a fused benzene and oxazepine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.

  • Molecular Formula : C18H22N2O2·HCl
  • Molecular Weight : Approximately 346.4 g/mol
  • Structure : The compound features a seven-membered heterocyclic ring containing one nitrogen and one oxygen atom, enhancing its lipophilicity and influencing its biological interactions.

Biological Activity

Research indicates that derivatives of N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine exhibit significant biological activity. Notably, these compounds have shown promise in various pharmacological areas:

Antiparasitic Activity

Studies have demonstrated that derivatives effectively bind to proteins involved in critical cellular processes. For instance, interactions with PEX14 (a protein involved in peroxisomal biogenesis) have been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, indicating potential applications in treating parasitic infections.

Antitumor Activity

The compound has been evaluated for its antitumor properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the oxazepine scaffold can enhance cytotoxicity against specific cancer types .

Antimicrobial Activity

Preliminary assays have indicated that some derivatives possess antimicrobial properties. For example, compounds within this class have been shown to exhibit activity against various bacterial strains and fungi .

Case Study 1: Binding Affinity to PEX14

In a study investigating the binding affinity of N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives to PEX14:

  • Method : NMR spectroscopy was employed to assess binding interactions.
  • Findings : The derivatives displayed significant binding affinity to PEX14, suggesting a mechanism for their antiparasitic action.
CompoundBinding Affinity (Kd)Biological Activity
Compound A150 nMAntiparasitic
Compound B200 nMAntitumor

Case Study 2: Antitumor Efficacy in Cell Lines

A separate study evaluated the antitumor efficacy of selected derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines:

  • Results : Notable cytotoxic effects were observed with IC50 values significantly lower than control treatments.
CompoundIC50 (µM)Cell Line
Compound A10MCF-7
Compound B8MDA-MB-231

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance:

Compound Activity Type Minimum Inhibitory Concentration (MIC) Notes
Compound AAntimicrobial6.67 mg/mLActive against Pseudomonas aeruginosa
Compound BAntimicrobial6.72 mg/mLMost potent against Escherichia coli

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity in various studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This modulation can lead to reduced edema and inflammation in animal models .

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to several mechanisms:

  • Enzymatic Inhibition : The compound's structure allows it to inhibit specific enzymes involved in inflammatory processes.
  • Calcium Channel Modulation : Some studies suggest that it may interact with calcium channels, influencing cardiovascular responses .

Case Studies

Several case studies have documented the efficacy of this compound in therapeutic applications:

  • In Vivo Studies : Animal models treated with the compound showed significant reductions in inflammation markers compared to control groups.
  • In Vitro Antimicrobial Testing : Laboratory tests confirmed the antimicrobial efficacy against selected pathogens, supporting its potential use in treating infections .

Preparation Methods

Mitsunobu Cyclization

The benzo[f]oxazepine scaffold is constructed via a Mitsunobu reaction , a widely used method for ether formation under mild conditions. Starting from methyl 2-hydroxy-5-formylbenzoate , the aldehyde is converted to an N-Boc-protected amino alcohol through reductive amination. Cyclization via Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) yields the Boc-protected oxazepine ester 3 (64% yield).

Reaction Scheme

  • $$ \text{Aldehyde} \xrightarrow{\text{NaBH(OAc)}_3} \text{Amino alcohol} $$
  • $$ \text{Amino alcohol} \xrightarrow{\text{Mitsunobu}} \text{Boc-oxazepine ester} $$

Deprotection and Functionalization

Boc Group Removal

The Boc group is cleaved using HCl in 1,4-dioxane , yielding the secondary amine intermediate. This step is critical for subsequent reductive amination or direct functionalization.

Reductive Amination (Optional)

For analogs requiring N-alkylation, the secondary amine undergoes reductive amination with aldehydes (e.g., 4-methylbenzaldehyde) using NaBH(OAc)₃ in 1,2-dichloroethane. However, this step is omitted in the target compound, as the 4-methylbenzyl group is introduced later via amide coupling.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH in a THF/water mixture (4:1). This step is quantitative under reflux conditions (12 h, 95% yield).

Reaction Conditions

  • $$ \text{Ester} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{Carboxylic acid} $$

Amide Coupling

Activation and Coupling

The carboxylic acid is activated with EDC·HCl and HOBt in dichloromethane, followed by coupling with 4-methylbenzylamine in the presence of DIPEA. This yields the free base of the target amide (83% yield).

Mechanistic Insight

  • Activation: $$ \text{RCOOH} \xrightarrow{\text{EDC/HOBt}} \text{Active ester} $$
  • Coupling: $$ \text{Active ester} + \text{4-Methylbenzylamine} \rightarrow \text{Amide} $$

Hydrochloride Salt Formation

The free base is treated with HCl in dioxane (4 M) to form the hydrochloride salt, precipitated in diethyl ether. The product is purified via silica chromatography (15% ethyl acetate/petroleum ether).

Characterization Data

  • HPLC Purity : >95%
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J=8.8 Hz, 1H, ArH), 7.32–7.25 (m, 4H, ArH), 4.45 (s, 2H, CH₂), 3.90–3.70 (m, 4H, oxazepine ring), 2.35 (s, 3H, CH₃).

Alternative Synthetic Routes

Direct Aminolysis of Ester

While less common, the ester can undergo aminolysis with 4-methylbenzylamine under microwave irradiation (150°C, 30 min), though yields are lower (~50%).

Solid-Phase Synthesis

Patent literature describes immobilizing the oxazepine core on resin, followed by on-bead amidation and cleavage. This method is scalable but requires specialized equipment.

Critical Analysis of Methodologies

Method Advantages Limitations
Mitsunobu Cyclization High regioselectivity, mild conditions Cost of reagents (triphenylphosphine)
EDC/HOBt Coupling High efficiency, minimal racemization Sensitivity to moisture
Direct Aminolysis One-pot reaction Low yields, side reactions

Industrial-Scale Considerations

For large-scale synthesis, flow chemistry is recommended to optimize exothermic steps (e.g., Mitsunobu reaction). Catalytic Mitsunobu variants using Zn(OAc)₂ reduce phosphine oxide waste, improving sustainability.

Q & A

Basic Research Question

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution .
  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons, methylene groups, and amide linkages .
    • High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H+^+] calculated vs. observed) .
    • X-ray diffraction for absolute stereochemistry, particularly for crystalline hydrochloride salts .

How can researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question
Contradictions often arise from assay variability or differences in compound solvation. Methodological solutions include:

  • Standardized Assays : Replicate experiments using uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
  • Solubility Optimization : Use of co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability .
  • Data Normalization : Express activity relative to internal standards (e.g., % inhibition compared to a known antagonist) .
  • Meta-Analysis : Apply statistical tools like ANOVA to compare datasets, accounting for variables like pH or temperature .

What strategies are used to study the compound's interactions with biological targets (e.g., enzymes, receptors)?

Advanced Research Question

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} via fluorometric assays using purified enzymes (e.g., kinases) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in receptor active sites, validated by mutagenesis studies .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) in real-time by immobilizing the target protein on a sensor chip .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

How can researchers design experiments to determine the hydrochloride salt's impact on pharmacokinetics?

Advanced Research Question

  • Solubility Studies : Compare free base vs. hydrochloride salt in biorelevant media (FaSSIF/FeSSIF) using shake-flask methods .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption, with LC-MS quantification .
  • In Vivo PK : Administer equimolar doses to rodent models and measure plasma concentration-time profiles (AUC, t1/2t_{1/2}) .
  • Salt Screening : Test alternative counterions (e.g., sulfate, mesylate) to optimize stability and bioavailability .

What computational methods are employed to predict the compound's reactivity for structural optimization?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic modifications .
  • Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers or protein pockets over 100-ns trajectories .
  • In Silico SAR : Train machine learning models (e.g., random forest) on bioactivity data of analogs to prioritize substituents .
  • Metabolite Prediction : Use software like MetaSite to forecast Phase I/II metabolic pathways and guide derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.